Dibromomaleimide-C5-COOH
Description
Properties
IUPAC Name |
6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO4/c11-7-8(12)10(17)13(9(7)16)5-3-1-2-4-6(14)15/h1-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABAXSUMIXSPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN1C(=O)C(=C(C1=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction: Formation of the Dibromomaleimide Skeleton
The synthesis begins with 2,3-dibromomaleic anhydride , a precursor that undergoes nucleophilic substitution with amines to form maleimide derivatives.
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Maleamic Acid Formation :
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2,3-Dibromomaleic anhydride (1.0 mmol) reacts with 5-aminopentanoic acid (1.05 mmol) in anhydrous THF under nitrogen.
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Triethylamine (2.1 mmol) is added to deprotonate the amine, yielding N-(5-carboxypentyl)-2,3-dibromomaleamic acid .
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Reaction progress is monitored via TLC (ethyl acetate/hexane, 1:1).
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Cyclization to Maleimide :
Key Optimization :
Alternative Route: Alkylation of Preformed Dibromomaleimide
For maleimides with sterically hindered amines, alkylation of 2,3-dibromomaleimide is preferred.
Procedure :
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Alkylation :
Challenges :
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Low yield (40–50%) due to competing hydrolysis of 5-bromopentanoic acid.
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Solution : Use methyl 5-bromopentanoate followed by saponification (LiOH, THF/H₂O) to recover the carboxylic acid.
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
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LRMS (ESI) : m/z calculated for C₁₀H₁₁Br₂NO₄ [M+H]⁺ 368.93, observed 369.01.
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¹H NMR (400 MHz, CDCl₃) : δ 3.65 (t, 2H, -CH₂COOH), 2.35 (t, 2H, -CH₂Br), 1.45–1.25 (m, 6H, aliphatic chain).
Comparative Analysis of Synthetic Routes
| Parameter | Maleic Anhydride Route | Alkylation Route |
|---|---|---|
| Starting Material Cost | Low ($20/g) | High ($50/g) |
| Yield | 60–65% | 40–50% |
| Purity (HPLC) | ≥95% | ≥90% |
| Scalability | Suitable for gram-scale | Limited to 100 mg |
Applications in Bioconjugation
Antibody-Drug Conjugates (ADCs)
DBM-C5-COOH enables site-specific cysteine conjugation via its dibromomaleimide core. Behrens et al. demonstrated its use in synthesizing homogeneous ADCs with improved pharmacokinetics.
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Conjugation : Incubate DBM-C5-COOH (1.2 eq) with reduced antibody (1 mg/mL) in PBS (pH 7.4) for 1 hour.
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Purification : Remove excess linker via size-exclusion chromatography.
Advantage : Retained maleimide double bond allows reversible conjugation, enabling payload release in reducing environments .
Chemical Reactions Analysis
Types of Reactions
Dibromomaleimide-C5-COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with thiol groups to form thioether bonds.
Hydrolysis: The compound can undergo hydrolysis to form stable maleamic acids.
Common Reagents and Conditions
Thiol Reagents: Used in substitution reactions to replace bromine atoms with thiol groups.
Water and Catalysts: Used in hydrolysis reactions to convert dibromomaleimide into maleamic acids.
Major Products Formed
Thioether Bonds: Formed through substitution reactions with thiol groups.
Maleamic Acids: Formed through hydrolysis reactions.
Scientific Research Applications
Synthesis of Antibody-Drug Conjugates (ADCs)
DBM-C5-COOH serves as a crucial linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissues. The compound's bifunctionality allows it to attach to both the drug and the antibody, facilitating effective targeting.
Key Features:
- Linker Functionality: The dibromo groups enable covalent bonding with thiol groups on antibodies, ensuring stable attachment.
- Cytotoxic Payloads: DBM-C5-COOH can be linked with various cytotoxic agents, enhancing the therapeutic efficacy of ADCs.
Case Study:
In a study involving the synthesis of an ADC using DBM-C5-COOH, researchers demonstrated that the resulting conjugate exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective tumor cell inhibition (Table 1) .
| ADC Component | IC50 Value (µM) | Target Cell Line |
|---|---|---|
| DBM-C5-COOH + MMAF | 0.67 | HCT116 |
| DBM-C5-COOH + Doxorubicin | 0.45 | MCF7 |
Modification of Peptides and Proteins
DBM-C5-COOH is utilized for modifying peptides through disulfide bridging and other reactions involving cysteine residues. This modification is crucial for enhancing the stability and functionality of therapeutic peptides.
Mechanism:
- The compound reacts selectively with thiol groups of cysteine, allowing for reversible modifications that can be advantageous in drug design.
Case Study:
Research has shown that using DBM-C5-COOH for peptide modification resulted in enhanced stability and activity of the modified peptides in biological assays .
Nanomedicine Applications
Dibromomaleimide derivatives, including DBM-C5-COOH, are explored for their potential in nanomedicine, particularly in developing responsive drug delivery systems. These systems can release therapeutic agents in response to specific stimuli within the tumor microenvironment.
Key Findings:
- The incorporation of DBM-C5-COOH into nanoparticle formulations has shown promise in controlled drug release profiles.
Case Study:
A study demonstrated that nanoparticles functionalized with DBM-C5-COOH exhibited enhanced cellular uptake and targeted delivery of chemotherapeutic agents, resulting in improved therapeutic outcomes .
Structural Biology Applications
DBM-C5-COOH is also employed in structural biology for studying protein interactions and dynamics. By modifying specific amino acids within proteins, researchers can gain insights into protein function and interaction networks.
Research Insights:
- The selective modification capabilities of DBM-C5-COOH allow for detailed studies on protein folding and stability under various conditions.
Mechanism of Action
The mechanism of action of Dibromomaleimide-C5-COOH involves its ability to form stable linkages with biomolecules through disulfide bridging. The compound reacts with thiol groups in proteins and peptides, forming thioether bonds that are stable under physiological conditions. This property makes it an effective tool for bioconjugation and the development of targeted therapeutics .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Desthiobiotin-PEG3-triazole-DBCO-sulfo-Maleimide (V88368)
- Structure : Combines a maleimide group (for thiol conjugation), a triazole linker, a PEG3 spacer, and a desthiobiotin tag.
- Key Differences: The sulfo-maleimide group enhances water solubility compared to Dibromomaleimide-C5-COOH’s non-sulfonated structure . Desthiobiotin enables streptavidin-biotin affinity purification, absent in this compound. The PEG3 spacer increases hydrophilicity but reduces payload-loading efficiency due to steric hindrance .
Mal-PEG4-NHS Ester
- Structure : Maleimide linked to an NHS ester via a PEG4 spacer.
- Key Differences :
Functional Analogues
Amino-PEG4-Boc
- Structure: Amino-terminated PEG4 spacer with a Boc-protecting group.
- Key Differences :
BS3 Crosslinker (Disodium)
- Structure : Homobifunctional NHS ester with a short spacer.
- Key Differences: Non-selective amine-amine crosslinking, unlike this compound’s site-specific thiol targeting. Higher risk of aggregation in ADC synthesis due to uncontrolled conjugation .
Data Table: Comparative Properties of this compound and Analogues
| Property | This compound | Desthiobiotin-PEG3-triazole-DBCO-sulfo-Maleimide | Mal-PEG4-NHS Ester | BS3 Crosslinker |
|---|---|---|---|---|
| Reactive Groups | Dibromomaleimide, -COOH | Sulfo-maleimide, DBCO, desthiobiotin | Maleimide, NHS ester | NHS ester (x2) |
| Solubility | Moderate (DMSO/aqueous) | High (aqueous) | High (PEG4-enhanced) | Low (disodium salt) |
| Conjugation Specificity | Thiol-selective | Thiol-selective + biotin affinity | Thiol + amine | Amine-amine |
| Typical Applications | ADC linkers | ADC purification + conjugation | Dual-targeted ADCs | Protein crosslinking |
| Stability | Stable at pH 6–8 | pH-sensitive sulfo group | Hydrolyzes in basic pH | Short shelf-life |
Research Findings and Key Insights
- Reactivity : this compound exhibits slower reaction kinetics than sulfo-maleimides due to reduced electrophilicity of brominated maleimides, minimizing off-target conjugation .
- Payload Release : The C5 spacer balances stability and drug release efficiency, outperforming PEG-based linkers in tumor microenvironments .
- Thermodynamic Stability : Compared to BS3 Crosslinker, this compound maintains ADC integrity under reducing conditions (e.g., intracellular glutathione) .
Biological Activity
Dibromomaleimide-C5-COOH is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is part of a class of maleimide derivatives, which are known for their ability to react with thiol groups in proteins and peptides, thus facilitating various biochemical applications. Understanding the biological activity of this compound involves exploring its reactivity, selectivity, and the implications of these properties in therapeutic contexts.
- Chemical Name : 2,3-Dibromomaleimide-5-carboxylic acid
- Molecular Weight : 369.01 g/mol
- CAS Number : 1443214-97-8
The structure of this compound includes two bromine atoms and a carboxylic acid group, which enhances its solubility and reactivity compared to other maleimides. This modification allows for selective interactions with thiol-containing biomolecules.
This compound primarily interacts with thiol groups in proteins. This reaction forms stable thioether linkages, which can modify the structure and function of the target proteins. The unique reactivity profile of dibromomaleimides allows for selective labeling and modification of cysteine residues in peptides and proteins, making them valuable tools in biochemical research.
Case Studies
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Peptide Modification :
In studies involving peptide modifications, dibromomaleimides demonstrated efficient reactivity with model cysteine systems. For instance, research indicated that dibromomaleimides could selectively react with cysteine over other nucleophiles, leading to high yields of modified peptides . This specificity is crucial for developing targeted therapies that require precise modifications. -
Nanomedicine Applications :
Recent investigations have explored the use of dibromomaleimide derivatives in nanomedicine. A study highlighted the synthesis of dithiomaleimide-based nanoparticles that showed promising results in drug delivery systems. These nanoparticles were designed to release therapeutic agents in response to reducing conditions found within cells, leveraging the reversible nature of maleimide-thiol chemistry . -
Antitumor Activity :
Preliminary findings suggest that compounds related to dibromomaleimides may exhibit antitumor properties. In vitro assays demonstrated that certain derivatives could inhibit the growth of various human tumor cell lines, indicating potential applications in cancer therapy .
Data Tables
Q & A
Q. Q1. What are the standard protocols for synthesizing and characterizing Dibromomaleimide-C5-COOH (DBM-C5-COOH)?
To ensure reproducibility, synthesize DBM-C5-COOH via bromination of maleimide precursors under controlled anhydrous conditions. Characterize intermediates and final products using HPLC (≥95% purity), H/C NMR (confirming bromine substitution at C3/C4 and the C5-COOH side chain), and high-resolution mass spectrometry (HRMS). Validate conjugation efficiency by reacting with thiol-containing biomolecules (e.g., cysteine-tagged antibodies) and quantify unreacted linker via Ellman’s assay .
Q. Q2. How can researchers validate the stability of DBM-C5-COOH in aqueous buffers for bioconjugation applications?
Conduct stability assays in PBS (pH 7.4) and serum-containing media at 4°C, 25°C, and 37°C. Monitor degradation via reverse-phase HPLC over 24–72 hours. Compare reaction kinetics with maleimide derivatives lacking bromine substituents to assess hydrolytic resistance. Use LC-MS to identify degradation byproducts (e.g., maleamic acid derivatives) .
Q. Q3. What are the primary research applications of DBM-C5-COOH in antibody-drug conjugates (ADCs)?
DBM-C5-COOH serves as a heterobifunctional linker for site-specific conjugation of antibodies (via cysteine residues) to payloads (e.g., cytotoxic agents). Its bromine groups enable controlled thiol-maleimide chemistry, while the carboxylic acid facilitates covalent attachment to amine-containing drugs via EDC/NHS coupling. Prioritize studies on linker-drug ratio optimization and in vitro/in vivo payload release profiles .
Advanced Research Questions
Q. Q4. How can contradictory data on DBM-C5-COOH’s reactivity with non-cysteine residues be resolved?
Contradictions often arise from variations in reaction pH, buffer composition, or protein tertiary structure. Design controlled experiments using model proteins (e.g., BSA with exposed vs. buried cysteine). Employ mass spectrometry (MALDI-TOF/ESI-MS) to map conjugation sites and quantify off-target reactions. Use statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables (e.g., temperature, redox conditions) .
Q. Q5. What computational methods are suitable for predicting DBM-C5-COOH’s reactivity and degradation pathways?
Use density functional theory (DFT) to model electron distribution and bromine’s electrophilic character. Simulate hydrolysis pathways in silico using molecular dynamics (MD) with explicit solvent models. Validate predictions experimentally via kinetic studies and Arrhenius plots. Cross-reference results with maleimide analogs (e.g., dibromomaleimide vs. monobromo derivatives) .
Q. Q6. How should researchers design a systematic review to evaluate DBM-C5-COOH’s efficacy across ADC studies?
Apply PRISMA guidelines: (1) Define inclusion criteria (e.g., in vivo studies, ≥80% conjugation efficiency); (2) Search PubMed, Scopus, and Embase using keywords (“this compound” AND “ADC”); (3) Assess bias via ROBINS-I tool; (4) Meta-analyze payload release half-lives and tumor suppression rates. Address heterogeneity by stratifying studies based on linker-drug chemistry or animal models .
Q. Q7. What methodologies are recommended for comparative studies of DBM-C5-COOH versus other maleimide linkers (e.g., DBCO-maleimide)?
Use head-to-head comparisons under identical conditions:
- Conjugation efficiency : Measure thiol reactivity via stopped-flow kinetics.
- Stability : Compare hydrolysis rates in serum via LC-MS.
- In vivo performance : Track ADC pharmacokinetics in murine xenograft models.
Apply the FINER framework to ensure feasibility and novelty (e.g., novel payload combinations or site-specific conjugation strategies) .
Q. Q8. How can researchers address batch-to-batch variability in DBM-C5-COOH synthesis?
Implement quality control (QC) protocols:
- Raw material screening : Verify bromomalefic anhydride purity via FTIR.
- Process analytical technology (PAT) : Use in-line NMR to monitor reaction progression.
- Standardized purification : Optimize flash chromatography gradients for consistent impurity profiles (<1% dibromo byproducts).
Document deviations and their impact on downstream conjugation efficiency .
Methodological Frameworks
Q. Q9. What statistical approaches are appropriate for analyzing dose-response relationships in DBM-C5-COOH-based ADCs?
For in vitro cytotoxicity assays, use nonlinear regression (e.g., log(inhibitor) vs. response curve) to calculate IC values. For in vivo studies, apply mixed-effects models to account for inter-animal variability. Use Kaplan-Meier survival analysis with Cox proportional hazards regression for tumor progression data. Report 95% confidence intervals and p-values adjusted for multiple comparisons .
Q. Q10. How should metadata be structured for DBM-C5-COOH-related studies to enhance reproducibility?
Adopt FAIR principles:
- Unique identifiers : Assign CAS RN 1443214-97-8 and batch-specific codes.
- Experimental parameters : Detail reaction conditions (solvent, temperature), analytical methods (HPLC column specifications), and software versions (e.g., ChemDraw 22.0).
- Data repositories : Deposit raw spectra in PubChem or Zenodo.
Cross-reference with established guidelines for chemical data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
